ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation followed by Michael addition and Mannich reaction. The starting materials often include aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate. The reaction conditions usually involve the use of alcohols as solvents and ammonium acetate or aqueous ammonia as both a catalyst and a nitrogen source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the aromatic ring could yield various halogenated derivatives.
Scientific Research Applications
Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
- Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate
- 4,5-Dicyano-1,2,3-triazole
Uniqueness
Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate is unique due to the presence of both nitro and cyano groups on the aromatic ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-2-24-16(21)11-3-5-19(6-4-11)14-7-12(9-17)13(10-18)8-15(14)20(22)23/h7-8,11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWYTZROPBFMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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